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2-(1,3-Benzoxazol-2-

ylsulfanyl)ethan-1-ol

CAS No.: 126828-31-7

Cat. No.: B3377226

Get Quote

Executive Summary: The Thioether "Switch"
Benzoxazole sulfides represent a privileged scaffold in medicinal chemistry, exhibiting potent

antimicrobial, antiviral, and anticancer activities. However, the thioether (-S-) moiety acts as a

metabolic "switch," susceptible to rapid oxidative transformation. This guide provides a

technical deep-dive into the metabolic fate of these compounds, specifically focusing on the

competition between S-oxidation (bioactivation/toxification) and heterocyclic ring scission

(detoxification). We analyze the potential for toxicity arising from electrophilic reactive

metabolites and provide validated protocols for assessing these risks early in the drug

development pipeline.

Metabolic Pathways: The Fate of the Sulfide
The metabolic profile of benzoxazole sulfides is dominated by Phase I oxidations.

Understanding the hierarchy of these reactions is critical for predicting in vivo half-life and

toxicity.
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Primary Pathway: S-Oxidation (Sulfoxidation)
The sulfur atom at the C-2 position is highly nucleophilic and serves as a primary substrate for

Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

Step 1: Sulfoxide Formation: The parent sulfide is oxidized to a chiral sulfoxide. This

metabolite is often pharmacologically active but more polar.

Step 2: Sulfone Formation: The sulfoxide can be further oxidized to a sulfone. Sulfones are

chemically stable but can act as Michael acceptors if the benzoxazole ring is electron-

deficient, leading to covalent binding with cellular proteins.

Secondary Pathway: Benzoxazole Ring Scission
While the benzoxazole ring is aromatic and generally stable, extensive S-oxidation can

increase the electrophilicity of the C-2 carbon, making it susceptible to nucleophilic attack by

water (hydrolysis).

Mechanism: Hydrolysis leads to the opening of the oxazole ring, generating o-aminophenol

derivatives.

Toxicity Implication: o-Aminophenols are known to undergo redox cycling, generating

Reactive Oxygen Species (ROS) and quinone imines, which are potent hepatotoxins.
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Figure 1: Divergent metabolic pathways of benzoxazole sulfides. The critical branch point is the

sulfoxide, which can progress to stable excretion, toxic ring scission, or reactive sulfone

formation.
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Mechanisms of Toxicity
Toxicity in this class is rarely driven by the parent molecule but rather by its downstream

metabolites.

Oxidative Stress & Mitochondrial Dysfunction
Benzoxazole derivatives, particularly those resulting from ring opening (o-aminophenols), can

disrupt the mitochondrial electron transport chain.

Mechanism: They act as uncouplers or redox cyclers, transferring electrons to molecular

oxygen to form superoxide anions (

).

Consequence: Depletion of cellular ATP and induction of intrinsic apoptotic pathways.

Covalent Binding (Haptens)
The sulfone metabolite, depending on the substitution pattern on the benzene ring, can

become a strong electrophile.

Mechanism: Cysteine residues on proteins can attack the C-2 position, displacing the

sulfonyl group or adding across the bond.

Consequence: Formation of drug-protein adducts (haptens), which can trigger immune-

mediated idiosyncratic drug-induced liver injury (DILI).

Experimental Protocols
To validate these pathways and risks, the following self-validating protocols are recommended.

Protocol A: Metabolic Stability & Metabolite Profiling
Objective: Determine intrinsic clearance (

) and identify S-oxidized metabolites.

Materials:
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Pooled Human Liver Microsomes (HLM) (20 mg/mL).

NADPH regenerating system.

Test Compound (Benzoxazole Sulfide).

LC-MS/MS (e.g., Triple Quadrupole).[1]

Procedure:

Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Test Compound (1 µM) in phosphate

buffer (pH 7.4) at 37°C for 5 min.

Why: Ensures temperature equilibrium and non-specific binding saturation.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile

(ACN).

Control: Include a "minus NADPH" control to distinguish enzymatic from chemical

degradation.

Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Collect supernatant.

Analysis: Inject onto LC-MS/MS. Monitor for Parent [M+H]+, Sulfoxide [M+16+H]+, and

Sulfone [M+32+H]+.

Data Output Table:

Parameter Definition Target Value (Stable)

|

| In vitro half-life | > 60 min | |

| Intrinsic Clearance | < 10 µL/min/mg | | Metabolite Ratio | Area(Sulfoxide) / Area(Parent) | Low
conversion preferred |
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Protocol B: Reactive Metabolite Trapping (GSH Assay)
Objective: Detect electrophilic intermediates (e.g., reactive sulfones or quinone imines).

Procedure:

Follow Protocol A, but supplement the incubation mixture with Glutathione (GSH) at 5 mM.

Analysis: Set MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH

adducts) or Precursor Ion scan of m/z 272 (protonated GSH fragment).

Validation: The appearance of a peak at [Parent + 307 Da] indicates a GSH adduct,

confirming the formation of a reactive electrophile.

Risk Mitigation in Drug Design
When optimizing benzoxazole sulfides, use Structure-Activity Relationship (SAR) data to

balance potency with metabolic stability.

Steric Shielding
Introduce bulky groups (e.g., isopropyl, t-butyl) adjacent to the sulfur atom on the side chain.

Effect: Sterically hinders the approach of the heme iron of CYP450, reducing the rate of S-

oxidation.

Electronic Deactivation
Place electron-withdrawing groups (e.g., -F, -CF3) on the benzoxazole benzene ring.

Effect: Stabilizes the ring against hydrolytic scission (preventing o-aminophenol formation)

but may increase the electrophilicity of the C-2 position. Balance is key.

Scaffold Hopping
If S-oxidation is too rapid, consider replacing the sulfur with an oxygen (ether) or a methylene

(carbon) linker, though this will significantly alter the physicochemical properties.

SAR Decision Workflow
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Figure 2: SAR optimization workflow for mitigating metabolic instability in benzoxazole sulfides.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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